1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
Description
The compound 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol features a 1,2,4-triazine core substituted at positions 5 and 6 with 3-methylphenyl groups. A piperidin-4-ol moiety is attached to the triazine ring at position 3. This structure combines a heteroaromatic system with a secondary alcohol-containing piperidine, which may confer hydrogen-bonding capabilities and influence pharmacokinetic properties.
Properties
CAS No. |
88300-19-0 |
|---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[5,6-bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-3-7-17(13-15)20-21(18-8-4-6-16(2)14-18)24-25-22(23-20)26-11-9-19(27)10-12-26/h3-8,13-14,19,27H,9-12H2,1-2H3 |
InChI Key |
ZDSAYSMUGVUMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-Di-m-tolyl-1,2,4-triazine with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure complete cyclization .
Industrial Production Methods: For industrial-scale production, the synthesis is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to 50°C.
Substitution: Sodium hydride, lithium diisopropylamide, anhydrous conditions.
Major Products:
Scientific Research Applications
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the design of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
The substituents on the triazine ring significantly affect electronic properties and biological activity. Key analogs include:
Key Findings :
Heterocyclic Core Variations
Replacing the triazine ring with pyridazine or pyrimidine alters biological activity:
Key Findings :
Piperidine/Piperazine Modifications
The nature of the nitrogen-containing ring influences pharmacokinetics:
Key Findings :
- Piperazine amides exhibit strong anticancer activity, possibly due to improved cellular uptake .
- Carboxylic acid substituents on piperidine increase hydrophilicity, aiding solubility .
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3.8 | <0.1 | 3-Methylphenyl, -OH |
| 1-(5,6-Bis(4-methoxyphenyl)-triazin-3-yl)piperidin-4-ol | 2.5 | 0.5 | 4-OCH₃, -OH |
| 2-[5,6-Bis(4-sulfophenyl)-triazin-3-yl]pyridine | -1.2 | >50 | -SO₃H |
Biological Activity
Overview
1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a triazine ring fused with a piperidine ring, which contributes to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 88300-19-0 |
| Molecular Formula | C22H24N4O |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZDSAYSMUGVUMQN-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and π-π interactions with amino acid residues in the active sites. This inhibition can affect metabolic pathways and cellular functions.
- DNA Intercalation : It has been shown to intercalate into DNA strands, disrupting replication processes and potentially leading to cell death. This property is particularly relevant in cancer research where targeting rapidly dividing cells is crucial.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's interaction with DNA is believed to be a key mechanism behind its cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains. The presence of bulky hydrophobic groups in its structure may enhance its interaction with microbial membranes.
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition .
- Enzyme Inhibition : Another research effort investigated the compound's role as a kinase inhibitor. It was found to selectively inhibit specific kinases involved in cancer progression, showcasing potential as a targeted therapy .
- Antimicrobial Testing : In a series of experiments assessing antimicrobial efficacy, the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
